![molecular formula C10H7ClO4S B142125 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate CAS No. 135204-19-2](/img/structure/B142125.png)
1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate
Overview
Description
1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate, also known as Bsmoc-Cl, is a reagent used for amino group protection . It is soluble in all common organic solvents .
Synthesis Analysis
The synthesis of this compound involves the use of diethylaminosulfur trifluoride (DAST) to convert N-methyl amino acids into corresponding acid fluorides. These acid fluorides are then used as coupling agents in the synthesis of dipeptides .Molecular Structure Analysis
The molecular formula of 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is C10H7ClO4S. It has an average mass of 258.678 Da and a monoisotopic mass of 257.975342 Da .Chemical Reactions Analysis
This compound is used as a base- and nucleophile-sensitive amino-protecting group in peptide coupling. It is more base-labile than Fmoc and can be deprotected by tris (2-aminoethyl)amine (TAEA) .Physical And Chemical Properties Analysis
1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate has a melting point of 76-77°C and is soluble in all common organic solvents . Its molecular weight is 258.678 Da .Scientific Research Applications
Peptide Synthesis
This compound is used as an amino-protecting group in peptide synthesis . It is more base-labile than Fmoc, and can be deprotected by tris (2-aminoethyl)amine (TAEA) . This makes it useful in the synthesis of complex peptides where selective deprotection is required .
Base-Sensitive Amino-Protecting Group
The 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is a new base-sensitive amino-protecting group . This property allows it to be used in the synthesis of molecules which incorporate both β-elimination and Michael acceptor sites as protective units .
Synthesis of N-Methyl Amino Acids
This compound can be used in the synthesis of N-methyl amino acids . The N-methyl amino acids are converted into corresponding acid fluorides using diethylaminosulfur trifluoride (DAST) and employed as coupling agents in the synthesis of dipeptides .
Proteomics Research
1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is used in proteomics research . It can be used to modify proteins and study their function and structure .
Synthesis of Dipeptides
This compound can be used in the synthesis of dipeptides . The deblocking process involves the use of insoluble piperazino silica as well as the polyamine TAEA .
Synthesis of Base Sensitive Asp-Gly Unit
Applications of 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate chemistry to peptide sequences incorporating the base sensitive Asp-Gly unit gave less contamination due to aminosuccinimide formation than comparable syntheses involving standard Fmoc chemistry .
Mechanism of Action
Target of Action
The primary target of 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate, also known as (1,1-Dioxidobenzo[b]thiophen-2-yl)methyl carbonochloridate, is amino acids . This compound is used as an amino-protecting group in peptide coupling .
Mode of Action
This compound acts as a base- and nucleophile-sensitive amino-protecting group in peptide coupling . It is more base-labile than Fmoc, a commonly used amino-protecting group . The protection is removed by tris(2-aminoethyl)amine (TAEA) .
Biochemical Pathways
The compound plays a crucial role in the peptide synthesis pathway . By protecting the amino group, it prevents unwanted side reactions during the coupling of peptide chains .
Pharmacokinetics
Given its reactivity with water , it is likely that it is rapidly metabolized and eliminated from the body. Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The result of the compound’s action is the successful coupling of peptide chains . By protecting the amino group, it allows for the selective coupling of specific amino acids, enabling the synthesis of complex peptides .
Action Environment
The action of this compound is sensitive to environmental factors. It is sensitive to moisture , indicating that it needs to be stored and handled under dry conditions . Its reactivity may also be influenced by temperature and pH .
Safety and Hazards
properties
IUPAC Name |
(1,1-dioxo-1-benzothiophen-2-yl)methyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4S/c11-10(12)15-6-8-5-7-3-1-2-4-9(7)16(8,13)14/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXGPSYADVTJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404321 | |
Record name | 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |
CAS RN |
135204-19-2 | |
Record name | 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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